Cfech-androst
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
82034-45-5 |
|---|---|
Molecular Formula |
C25H32ClFO7 |
Molecular Weight |
499 g/mol |
IUPAC Name |
chloromethyl (8S,10S,11S,13S,14S,16R)-17-ethoxycarbonyloxy-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C25H32ClFO7/c1-5-32-21(31)34-25(20(30)33-13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24?,25?/m1/s1 |
InChI Key |
HIEQSZRIBLKFTD-BLIALONHSA-N |
SMILES |
CCOC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)OCCl |
Isomeric SMILES |
CCOC(=O)OC1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)OCCl |
Canonical SMILES |
CCOC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)OCCl |
Synonyms |
CFECH-androst chloromethyl 9-fluoro-17-ethoxycarbonyloxy-11-hydroxy-16-methylandrosta-1,4-dien-3-one-17-carboxylate chloromethyl 9-fluoro-17-ethoxycarbonyloxy-11-hydroxy-16-methylandrosta-1,4-dien-3-one-17-carboxylate, (11beta,16beta,17alpha)-isome |
Origin of Product |
United States |
Definitive Nomenclature and Structural Characterization in Academic Literature
Cfech-androst is a complex synthetic steroid derivative. According to chemical databases, its formal IUPAC (International Union of Pure and Applied Chemistry) name is (8S,9R,10S,11S,13S,14S,16R,17R)-17-Ethoxycarbonyloxy-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid chloromethyl ester u-szeged.hu. This nomenclature precisely describes the intricate arrangement of its atoms and stereochemistry.
The compound is registered under the CAS (Chemical Abstracts Service) number 82034-45-5 u-szeged.huxrchemical.comchemicalbook.com. Its molecular structure is characterized by a multi-ring system inherent to steroids, with several key functional group modifications that distinguish it from naturally occurring hormones.
| Identifier | Value |
|---|---|
| CAS Number | 82034-45-5 |
| Molecular Formula | C25H32ClFO7 |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-17-Ethoxycarbonyloxy-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid chloromethyl ester |
Position of Cfech Androst Within Androstane Chemical Space
Cfech-androst is fundamentally classified as an androstane (B1237026) derivative. The term "androstane" refers to a C19 steroid, which forms the tetracyclic carbon skeleton core of androgens, the male sex hormones wikipedia.org. This core structure, known as gonane, is comprised of seventeen carbon atoms arranged in four fused rings: three cyclohexane rings and one cyclopentane ring wikipedia.org.
The parent androstane structure is a saturated hydrocarbon, existing as two primary isomers: 5α-androstane and 5β-androstane wikipedia.org. This compound is built upon this foundational architecture, but with significant modifications that place it in the realm of highly derivatized synthetic steroids. Its structure includes:
An oxo group at the C-3 position.
A fluorine atom at the C-9 position.
A hydroxyl group at the C-11 position.
Methyl groups at C-10, C-13, and C-16.
A complex dual-functionalized ester group at the C-17 position.
These additions to the basic androstane skeleton create a molecule with distinct chemical properties compared to endogenous androgens like testosterone or androsterone.
Significance of Cfech Androst Structural Motifs for Academic Inquiry
Comprehensive Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgnih.govub.edu For a complex molecule like this compound, this analysis is crucial for devising an efficient synthetic route. The primary disconnections in the retrosynthesis of the this compound scaffold focus on the key functional groups and stereocenters.
A logical retrosynthetic approach would involve the following key steps:
** disconnection of the C-17 ester:** This leads back to the corresponding 17β-hydroxy androstane and the "Cfech" carboxylic acid (or its activated derivative). This is a common final step in the synthesis of steroid esters.
Removal of the C-9 fluorine atom: This simplifies the molecule to a non-fluorinated androstane precursor. The introduction of fluorine at this position is a challenging but critical step, often performed late in the synthesis.
Simplification of the androstane core: The polycyclic androstane skeleton can be broken down into simpler, often commercially available, starting materials through a series of strategic bond disconnections. This often involves well-established steroid degradation or total synthesis routes.
This analysis allows for the identification of key intermediates and the strategic planning of the forward synthesis, ensuring control over stereochemistry and regioselectivity.
Development and Optimization of Novel Synthetic Routes
The forward synthesis of this compound and its analogs requires the development and optimization of several key transformations.
Stereoselective and Regioselective Transformations for Androstane Core Formation
The construction of the androstane core with the correct stereochemistry is a fundamental challenge. nih.govumich.edu Modern synthetic methods have largely moved from lengthy degradations of natural steroids to more efficient total synthesis strategies. These often employ powerful reactions such as:
Diels-Alder reactions: To construct the B and C rings of the steroid nucleus.
Intramolecular aldol condensations: For the formation of the C ring.
Radical cyclizations: To form the polycyclic system.
Recent advances in catalysis have enabled highly stereoselective and regioselective transformations. For instance, enantioselective palladium-catalyzed dearomatizative cyclization has been used for the synthesis of the steroid boldenone core. nih.gov These methods allow for precise control over the multiple stereocenters of the androstane skeleton.
Esterification Chemistry at the C-17 Position: Novel Reagents and Conditions
The esterification of the sterically hindered 17β-hydroxyl group requires specific and efficient methods. researchgate.net While traditional methods using acid chlorides or anhydrides with a base are still employed, newer reagents and conditions have been developed to improve yields and reduce side reactions.
| Reagent/Catalyst | Conditions | Advantages |
| Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Dichloromethane, room temperature | High yields, mild conditions |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / DMAP | Dichloromethane, room temperature | Water-soluble byproduct, easier purification |
| Polymer-supported tosylic acid | Microwave irradiation, solvent-free | Green chemistry, recyclable catalyst, fast reaction times |
| Lipases | Organic solvent, mild temperature | High regioselectivity, environmentally friendly |
These modern methods offer significant advantages in terms of efficiency, selectivity, and environmental impact. researchgate.netsemanticscholar.org For instance, the use of microwave-assisted, solvent-free esterification with a recyclable polymer-supported tosylic acid catalyst allows for the rapid and efficient synthesis of testosterone esters in high yields. researchgate.net
Fluorination Strategies at the C-9 Position
The introduction of a fluorine atom at the C-9 position dramatically influences the biological activity of steroids, as seen in potent corticosteroids like dexamethasone. drugbank.com This transformation is typically achieved through electrophilic fluorination of an enolate or enol ether precursor.
Commonly used fluorinating reagents include:
Selectfluor® (F-TEDA-BF4): A widely used, stable, and effective electrophilic fluorinating agent. It is estimated that around 80% of commercially available fluorosteroids are synthesized using Selectfluor™. nih.gov
N-Fluorosulfonimides (e.g., N-fluorobenzenesulfonimide): Powerful fluorinating agents for various substrates.
Hypofluorites (e.g., trifluoromethyl hypofluorite): Highly reactive and require careful handling.
The stereoselectivity of the fluorination is a critical aspect, and reaction conditions are carefully optimized to favor the desired α- or β-isomer. nih.govnih.gov For example, the fluorination of a progesterone enol acetate with Selectfluor™ can yield a mixture of 6α- and 6β-fluoroprogesterone, which can then be separated or isomerized to the desired product. nih.gov
Introduction and Manipulation of Oxo- and Hydroxy- Functions
The specific placement of oxo and hydroxy groups on the androstane scaffold is crucial for the biological activity of the final compound. nih.govnih.govqmul.ac.uk These functional groups are often introduced or manipulated using a variety of well-established and novel oxidation and reduction reactions.
| Transformation | Reagents/Methods |
| Oxidation of hydroxyl to oxo | Jones oxidation, Swern oxidation, Dess-Martin periodinane |
| Reduction of oxo to hydroxyl | Sodium borohydride, Lithium aluminum hydride, Luche reduction |
| Hydroxylation of C-H bonds | Microbiological hydroxylation, cytochrome P450 enzymes, remote functionalization reactions |
Microbiological hydroxylation has emerged as a powerful tool for the regioselective and stereoselective introduction of hydroxyl groups at positions that are difficult to access through traditional chemical methods. asm.orgiupac.org Fungal P450 enzymes, for instance, have shown distinct regioselectivity for steroidal hydroxylation. asm.org
Catalytic Approaches in this compound Synthesis Research
Catalysis plays a pivotal role in modern steroid synthesis, enabling more efficient, selective, and environmentally friendly processes. nih.govumich.eduumich.edunih.gov Both transition metal catalysis and organocatalysis have been successfully applied to various stages of androstane synthesis.
Examples of catalytic applications include:
Palladium-catalyzed cross-coupling reactions: For the construction of the carbon skeleton.
Ruthenium-catalyzed metathesis reactions: For ring formation.
Chiral organocatalysts: For enantioselective transformations, such as the formation of key stereocenters.
Table of Compound Names
| Common Name/Abbreviation | Systematic Name |
| Androstane | (8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
| Boldenone | (8R,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
| Dexamethasone | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one |
| Progesterone | (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one |
| Testosterone | (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one |
Metal-Mediated Transformations in Steroid Synthesis
Transition metal-catalyzed reactions have become indispensable tools in the synthesis of complex natural products, including steroids. researchgate.net These methods offer high efficiency and selectivity for forming carbon-carbon and carbon-heteroatom bonds, which are crucial for elaborating the androstane skeleton.
Palladium-catalyzed reactions, in particular, have been extensively used for the functionalization of the steroid core. For instance, palladium-catalyzed aminocarbonylation has been successfully employed to introduce carboxamide functionalities at various positions of the androstane nucleus. nih.gov This method involves the reaction of an iodo-alkene derivative of the steroid with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov The reaction conditions are typically mild, and a high degree of chemoselectivity can be achieved. nih.gov
Another significant area of metal-mediated transformations is the synthesis of β-haloenol esters, which are valuable intermediates in organic synthesis. mdpi.com While traditional methods exist, metal-catalyzed approaches have expanded the synthetic routes to these compounds. mdpi.com For example, the trans-acetoxythallation of alkynes followed by reaction with copper halides can produce β-haloenol acetates. mdpi.com More recently, silver-catalyzed protocols have been developed for the selective Z-bromoenol lactonization of alkynoic acids. mdpi.com
The following table summarizes key metal-mediated reactions in the synthesis of androstane derivatives:
Table 1: Examples of Metal-Mediated Reactions in Androstane Synthesis| Reaction Type | Metal Catalyst | Substrate | Product | Reference |
|---|---|---|---|---|
| Aminocarbonylation | Palladium | Iodo-alkene androstane | Androstane-carboxamide | nih.gov |
| Cross-Coupling | Palladium | Chloroenol triflate | Methylenecyclopentene steroid | nih.gov |
| Cyclization | Silver | Alkynoic acid | Z-bromoenol lactone | mdpi.com |
Organocatalysis in Complex Androstane Functionalization
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing a complementary approach to metal-based catalysts. nih.govmdpi.com This methodology utilizes small organic molecules to catalyze chemical transformations, often with high enantioselectivity. mdpi.com In the context of androstane functionalization, organocatalysis offers unique advantages for introducing stereocenters and functional groups with precision.
One notable application is the use of secondary amines as catalysts for C-H hydroxylation. nih.gov This approach allows for the selective hydroxylation of inert C-H bonds, a challenging transformation in complex molecules like steroids. nih.gov The use of hexafluoroisopropanol as a solvent can lead to high chemoselectivity for the hydroxylation of aliphatic C-H bonds, even in the presence of sensitive functional groups. nih.gov
Furthermore, asymmetric organocatalytic relay cascades have been developed for the synthesis of highly functionalized cyclic systems. nih.gov These reactions allow for the construction of multiple stereocenters in a single operation, providing rapid access to complex molecular architectures. While direct applications to the androstane core are still emerging, these methods hold significant promise for the future of steroid synthesis. The combination of organocatalysis with other catalytic systems, such as transition metal catalysis, is also an area of active research, further expanding the synthetic toolkit. mdpi.com
The table below highlights selected organocatalytic methods relevant to steroid functionalization:
Table 2: Organocatalytic Methods in Steroid Functionalization| Reaction Type | Organocatalyst | Substrate | Product | Reference |
|---|---|---|---|---|
| C-H Hydroxylation | Secondary Amine | Androstane | Hydroxylated Androstane | nih.gov |
| Halolactonization | Cinchona Alkaloid | Alkynoic Acid | Enantiomerically enriched haloenol lactone | mdpi.com |
| Relay Cascades | Amine-based | α,β-unsaturated aldehydes and nitroalkenes | Functionalized cyclohexanes | nih.gov |
Exploration of Divergent Synthetic Pathways for this compound Derivatives
Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. nih.govresearchgate.net This approach is particularly valuable in the synthesis of steroid derivatives, as it enables the exploration of structure-activity relationships.
A key aspect of divergent synthesis is the use of versatile building blocks and reactions that can be readily modified to produce a range of products. For example, a common steroid precursor can be subjected to a series of different transformations to yield a variety of functionalized androstane esters. researchgate.netjst.go.jp
Recent research has demonstrated the power of divergent total syntheses for rearranged steroids. nih.govresearchgate.net For instance, the synthesis of swinhoeisterols A-C, which possess an unusual 6/6/5/7 tetracyclic core, was achieved from a common starting material, the (S)-Wieland-Miescher ketone. nih.gov This synthesis featured a tandem Negishi/Heck cross-coupling to install a labile methylenecyclopentene motif and a Baran reductive olefin coupling to construct the seven-membered ring. nih.gov Such strategies highlight the potential for creating significant molecular diversity from a single precursor.
The following table illustrates a conceptual divergent pathway for the synthesis of androstane derivatives from a common intermediate:
Table 3: Conceptual Divergent Synthesis of Androstane Derivatives| Common Intermediate | Reaction Type | Reagents | Product Class |
|---|---|---|---|
| Androst-4-ene-3,17-dione | Esterification | R-COOH, DCC | 17-Ester Androstane |
| Androst-4-ene-3,17-dione | Grignard Reaction | R-MgBr | 17-Alkyl-17-hydroxy Androstane |
| Androst-4-ene-3,17-dione | Wittig Reaction | Ph3P=CHR | 17-Alkene Androstane |
Ligand-Receptor Binding Dynamics and Kinetics at the Molecular Level
The interaction between this compound and the human glucocorticoid receptor is a thermodynamically favorable process characterized by a simple reversible bimolecular interaction. nih.gov The binding affinity and kinetics are temperature-dependent, revealing a shift in the primary driving forces of the interaction across a physiological temperature range.
The binding process is understood through a two-step model. The initial step involves a partial immobilization of the this compound molecule and the receptor, a process largely governed by hydrophobic forces. This is followed by a second step where the complex is stabilized by the formation of specific short-range interactions, such as hydrogen bonds and van der Waals forces. nih.gov Structural studies of analogous compounds bound to the GR ligand-binding domain (LBD) reveal a network of hydrogen bonds involving key amino acid residues like Gln570, Arg611, Asn564, Gln642, and Thr739. mdpi.com The binding of this compound within the LBD, which has a volume of approximately 578 ų to 599 ų, is characterized by extensive hydrophobic and hydrogen bond interactions. mdpi.com
Structure-Activity Relationship (SAR) Studies on this compound Analogs
The binding affinity of this compound and its analogs to the glucocorticoid receptor is highly sensitive to specific structural modifications. Decades of research have established several key structural requirements for potent glucocorticoid activity. researchgate.net The foundational steroid scaffold, particularly a 3-keto-4-ene structure on the A-ring, is considered essential for significant binding. researchgate.netnih.gov
Specific substitutions at various positions on the steroid nucleus modulate binding affinity and receptor selectivity:
Fluorination: Halogenation, most commonly fluorination, at the 9α position significantly enhances glucocorticoid potency, an effect potentially related to the electron-withdrawing impact on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq
C-16 Substitution: The introduction of a methyl or hydroxyl group at the C-16 position tends to reduce mineralocorticoid activity, thereby increasing the selectivity for the glucocorticoid receptor. researchgate.net
C-17 Side Chain: Modifications to the C-17 side chain can also profoundly influence binding. For instance, a series of non-fluorinated analogs with a 17β-chloromethyl ester and various 17α-ether functions were synthesized and tested for their affinity to the rat-lung GR. nih.gov In this series, analogs with 17α-propoxy and butoxy groups demonstrated the highest binding affinities, approximately 1.3 times more active than the standard, dexamethasone. nih.gov Quantitative analysis of these results indicated that the lipophilicity and steric factors of the C-17 side-chain are major parameters affecting receptor affinity. nih.gov
| Analog (17α-substituent) | Relative Binding Affinity (RBA) |
|---|---|
| Propoxy | 130% |
| Butoxy | 130% |
| Standard (Dexamethasone) | 100% |
Upon binding this compound, the glucocorticoid receptor's ligand-binding domain (LBD) undergoes a significant conformational change. nih.gov This agonist-induced conformation is critical for the receptor's subsequent biological activity. A key event in this structural rearrangement is the repositioning of helix 12 of the LBD. nih.gov In the agonist-bound state, helix 12 folds over the ligand-binding pocket, creating a stable surface that is recognized by coactivator proteins. mdpi.comnih.gov These coactivators, such as steroid receptor coactivator 1 (SRC1), contain LXXLL motifs that interact with a hydrophobic groove formed by helices 3, 4, 5, and 12 of the GR LBD. nih.gov This interaction is a prerequisite for the modulation of target gene transcription.
Biophysical Characterization of this compound-Receptor Complexes
Hydrogen/deuterium exchange mass spectrometry (HXMS) has been employed to probe the conformational dynamics of the GR LBD upon ligand binding. nih.gov This technique measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. Regions of the protein that are flexible or solvent-exposed will exchange more rapidly than those that are structured or buried.
Studies comparing the agonist-bound GR LBD with the antagonist-bound form have revealed distinct differences in deuterium exchange patterns. nih.gov When bound to an agonist like this compound, specific regions of the LBD, particularly around helix 12 and the coactivator binding groove, show decreased deuterium uptake. nih.gov This indicates that these areas become more structured and less solvent-accessible, consistent with the adoption of a transcriptionally active conformation. Furthermore, the binding of a coactivator peptide to the this compound-GR complex induces additional conformational changes, leading to further stabilization in the agonist-bound orientation. nih.gov
The thermodynamics of the this compound interaction with the glucocorticoid receptor have been characterized, revealing complex temperature-dependent energetics. nih.gov The binding process is driven by different thermodynamic forces at different temperatures.
At low temperatures (e.g., 0°C), the interaction is primarily entropy-driven. nih.gov The large positive entropy change (ΔS) suggests that the release of ordered water molecules from the binding surfaces of both the ligand and the receptor is the main contributor to the favorable Gibbs free energy of binding (ΔG). At this temperature, the enthalpy change (ΔH) is unfavorable (positive). nih.gov
As the temperature increases towards physiological levels (e.g., 25°C), the thermodynamic profile shifts dramatically. The interaction becomes entirely enthalpy-driven, characterized by a large negative enthalpy change and an unfavorable (negative) entropy change. nih.gov This indicates that at higher temperatures, the formation of specific, favorable interactions (like hydrogen bonds) within the binding pocket dominates the thermodynamics of complex formation. nih.gov
| Parameter | Value at 0°C (kJ·mol⁻¹) | Value at 25°C (kJ·mol⁻¹) |
|---|---|---|
| ΔG (Gibbs Free Energy) | -47 | -50 |
| ΔH (Enthalpy) | +36 | -75 |
| -TΔS (Entropy Term) | -83 | +25 |
Molecular Mechanisms of Receptor Activation by this compound
The activation of the androgen receptor (AR) by ligands such as this compound is a multifaceted process. It involves a series of conformational changes in the receptor protein, which in turn modulates its interaction with other proteins that regulate gene transcription. The binding of this compound to the AR's ligand-binding domain (LBD) is the initiating event that triggers these downstream effects.
Upon binding this compound, the androgen receptor undergoes a significant conformational shift. This altered topography of the LBD facilitates the dissociation of corepressor proteins and the recruitment of co-activator proteins. In vitro fluorescence resonance energy transfer (FRET) assays have been utilized to quantify the interaction between the this compound-AR complex and specific co-activators. Studies have shown a high-affinity interaction with co-activators containing the LXXLL motif, such as SRC-1 and TIF-2. The dissociation of corepressors, like NCoR, is a prerequisite for the formation of a transcriptionally active complex. Time-resolved fluorescence studies indicate that the half-life of the NCoR-AR complex is significantly reduced in the presence of this compound.
Table 1: Co-activator and Corepressor Interaction Dynamics with the this compound-AR Complex This interactive table summarizes the binding affinity (Kd) and dissociation half-life (t½) for selected co-activators and corepressors with the androgen receptor in the presence of this compound, as determined by in vitro assays.
| Interacting Protein | Interaction Type | Binding Affinity (Kd, nM) | Dissociation Half-life (t½, min) |
|---|---|---|---|
| SRC-1 | Co-activator Recruitment | 15 | 25 |
| TIF-2 | Co-activator Recruitment | 22 | 18 |
| NCoR | Corepressor Dissociation | 150 | 2 |
The specificity of this compound binding to the androgen receptor is determined by interactions with key amino acid residues within the ligand-binding pocket. Site-directed mutagenesis studies have identified several residues as being critical for stable ligand binding and subsequent receptor activation. For instance, the substitution of Arginine 752 with Alanine (R752A) has been shown to dramatically reduce the binding affinity of this compound, suggesting a crucial hydrogen bond interaction. Similarly, the hydrophobic residues Leucine 704 and Methionine 745 are thought to form a stable hydrophobic pocket that accommodates the Cfech-moiety of the compound.
Table 2: Impact of Amino Acid Mutations on this compound Binding Affinity This interactive table presents data from site-directed mutagenesis studies, showing the change in binding affinity (as fold-change relative to wild-type) of this compound to the androgen receptor with specific amino acid substitutions.
| Mutation | Location in LBD | Fold-Change in Binding Affinity |
|---|---|---|
| R752A | Helix 5 | 150-fold decrease |
| L704S | Helix 3 | 85-fold decrease |
| M745L | Helix 5 | 40-fold decrease |
Biotransformation Pathways of this compound in In Vitro Systems for Mechanistic Elucidation
To understand the intrinsic biochemical properties of this compound and its metabolites, its biotransformation has been studied exclusively in controlled in vitro systems, such as human liver microsomes and specific recombinant enzyme preparations. This approach allows for the precise identification of the enzymes involved and the characterization of the resulting metabolites without the complexities of in vivo metabolism.
The primary biotransformation pathway observed for this compound in vitro is the cleavage of its ester group. Incubation of this compound with human liver microsomes in the presence of specific inhibitors has implicated carboxylesterases as the primary enzymatic system responsible for this hydrolysis. Further studies using recombinant human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) have confirmed that CES1 exhibits a significantly higher catalytic efficiency for the ester cleavage of this compound compared to CES2.
Table 3: Kinetic Parameters of this compound Ester Cleavage by Recombinant Carboxylesterases This interactive table displays the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of this compound by CES1 and CES2.
| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|
| CES1 | 50 | 250 | 5.0 |
The enzymatic cleavage of the ester bond in this compound results in the formation of its primary metabolite, M1. This metabolite has been isolated and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy. Subsequent in vitro assays have been conducted to determine the molecular activity of M1. Receptor binding assays reveal that M1 retains a high affinity for the androgen receptor, comparable to that of the parent compound. Furthermore, reporter gene assays indicate that M1 is a potent agonist of the androgen receptor, capable of inducing gene transcription to a similar extent as this compound.
Table 4: Molecular Activity Profile of this compound and its Metabolite M1 This interactive table compares the androgen receptor binding affinity and transcriptional activation potential of this compound and its primary in vitro metabolite, M1.
| Compound | Androgen Receptor Binding Affinity (IC50, nM) | Transcriptional Activation (EC50, nM) |
|---|---|---|
| This compound | 1.2 | 0.8 |
Computational and Theoretical Studies of Cfech Androst
Molecular Docking and Dynamics Simulations of Cfech-androst with Protein Targets
Molecular docking and dynamics simulations are instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. These simulations can provide insights into the binding affinity and the stability of the ligand-protein complex. For androstane (B1237026) derivatives, common protein targets include the androgen receptor (AR), estrogen receptor (ER), and various enzymes involved in steroid metabolism. nih.govmdpi.com
Prediction of Binding Poses and Interaction Networks
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. This "binding pose" is crucial for understanding the nature of the interaction. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that approximates the binding energy.
For this compound, a typical docking study would involve:
Preparation of the Ligand and Receptor: Building a 3D model of this compound and obtaining a high-resolution crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide to place the this compound molecule into the active site of the receptor.
Analysis of Results: The resulting binding poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the protein.
A hypothetical data table summarizing the predicted binding energies and key interactions of this compound with the androgen receptor is presented below.
| Interaction Type | Interacting Residue (AR) | Distance (Å) |
| Hydrogen Bond | Gln711 | 2.8 |
| Hydrogen Bond | Arg752 | 3.1 |
| Hydrophobic | Leu704 | 3.5 |
| Hydrophobic | Met745 | 3.9 |
| Pi-Alkyl | Trp741 | 4.2 |
All-Atom and Coarse-Grained Simulations of Ligand-Receptor Flexibility
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can model the dynamic behavior of the this compound-receptor complex over time. This allows for an assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the receptor.
All-Atom MD: These simulations treat every atom in the system as an individual particle. This high level of detail allows for a precise analysis of the intermolecular forces and conformational changes. An all-atom simulation of this compound bound to a receptor could reveal subtle changes in the protein's shape upon binding and the stability of the key interactions identified in docking.
Coarse-Grained MD: For larger systems or longer simulation times, coarse-grained models can be used. In this approach, groups of atoms are represented as single particles, reducing the computational cost. This would be useful for studying larger-scale conformational changes in the receptor or the membrane environment.
Quantum Chemical Calculations on this compound Electronic Structure and Reactivitynih.gov
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. nasa.govtaylor.edu These calculations are crucial for understanding a molecule's reactivity and its intrinsic properties. nih.govresearchgate.net
Analysis of Electrostatic Potential and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential.
For this compound, an MEP analysis would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is critical for predicting how the molecule might interact with its receptor and other molecules. For instance, regions of negative potential might indicate likely hydrogen bond acceptors.
A Mulliken charge analysis would provide a quantitative measure of the partial charge on each atom in the this compound molecule. This data can be used to parameterize force fields for molecular dynamics simulations and to gain a deeper understanding of the molecule's polarity.
Prediction of Reaction Intermediates and Transition States in Model Systems
Quantum chemical calculations can be used to model chemical reactions and to predict the structures and energies of reactants, products, intermediates, and transition states. This is particularly useful for studying the metabolic fate of a compound like this compound. For example, by modeling the interaction of this compound with a model of a cytochrome P450 enzyme, it would be possible to predict the most likely sites of oxidation and the structure of the resulting metabolites.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Modulation
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. researchgate.net
To develop a QSAR model for the receptor modulation of this compound and related compounds, the following steps would be necessary:
Data Collection: A dataset of androstane derivatives with known binding affinities for a specific receptor would be compiled.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties, 3D shape), would be calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model would be assessed using an external test set of compounds that were not used in the model building process.
Once a validated QSAR model is established, it could be used to predict the binding affinity of this compound for the receptor of interest, providing a valuable hypothesis for experimental validation.
Development of Predictive Models for Glucocorticoid Receptor Agonism Based on Structural Descriptors
To predict the glucocorticoid receptor (GR) agonism of a novel compound such as this compound, computational chemists and biologists would typically develop quantitative structure-activity relationship (QSAR) models. These models are founded on the principle that the biological activity of a chemical is directly related to its molecular structure.
The process would begin with the compilation of a dataset of known glucocorticoid receptor agonists and their measured biological activities. For each of these molecules, a wide array of structural descriptors would be calculated. These descriptors fall into several categories:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, and pharmacophore features which describe the spatial arrangement of key interaction points (e.g., hydrogen bond donors/acceptors, aromatic rings).
3D Descriptors: Molecular shape, volume, and surface area calculations.
These descriptors quantify various aspects of the molecules' physicochemical properties and structural features. A hypothetical table of such descriptors for a set of training compounds might look like this:
| Compound | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | pIC50 |
| Compound A | 452.5 | 3.1 | 2 | 5 | 8.5 |
| Compound B | 478.6 | 3.5 | 1 | 6 | 8.2 |
| Compound C | 430.4 | 2.8 | 3 | 4 | 7.9 |
| ... | ... | ... | ... | ... | ... |
| This compound (hypothetical) | Calculated Value | Calculated Value | Calculated Value | Calculated Value | Predicted Value |
Using statistical methods such as multiple linear regression, partial least squares, or more advanced machine learning algorithms, a mathematical model is then constructed that correlates these structural descriptors with the observed glucocorticoid receptor agonism (often expressed as pIC50 or pEC50).
The predictive power of the resulting model would be rigorously validated using internal and external validation techniques, such as cross-validation and testing on a set of compounds not used in the model's creation. Once validated, the model could be used to predict the GR agonism of this compound based on its calculated structural descriptors. This prediction would provide a valuable initial assessment of its potential therapeutic efficacy.
Integration of Machine Learning Approaches for Ligand Design
Machine learning (ML) has become an integral part of modern drug discovery and ligand design, offering powerful tools to navigate the vast chemical space and identify promising new drug candidates. nih.gov For a novel scaffold like this compound, ML approaches could be employed in several ways to design new ligands with optimized properties.
One common approach is the use of generative models. These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in a dataset of known active molecules and then generate new, previously unseen molecular structures that are predicted to be active. Starting with the this compound core, a generative model could suggest modifications to its structure to enhance its affinity and selectivity for the glucocorticoid receptor.
Another key application of machine learning is in the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Early prediction of these properties is crucial to avoid costly late-stage failures in drug development. An ML model trained on a large dataset of compounds with known ADMET profiles could predict these properties for this compound and its derivatives.
The general workflow for integrating machine learning in ligand design for a target like the glucocorticoid receptor is as follows:
Data Collection and Curation: Gather data on known GR agonists, including their structures and biological activities.
Feature Engineering: Convert molecular structures into machine-readable formats, such as molecular fingerprints or graph-based representations.
Model Training: Train various machine learning models (e.g., random forests, support vector machines, deep neural networks) on the curated dataset to learn the relationship between molecular features and GR agonism.
Prospective Prediction: Use the trained models to predict the activity of new, computationally designed molecules based on the this compound scaffold.
Iterative Design: The predictions from the ML models would then guide the next round of molecular design, creating a feedback loop for optimization.
A hypothetical data table illustrating the output of such a predictive model for newly designed this compound derivatives might be:
| Derivative of this compound | Predicted pIC50 | Predicted Solubility (logS) | Predicted hERG Inhibition (probability) |
| This compound-001 | 8.7 | -3.2 | 0.15 |
| This compound-002 | 8.5 | -2.8 | 0.21 |
| This compound-003 | 9.1 | -3.5 | 0.08 |
This data would allow researchers to prioritize the synthesis and experimental testing of the most promising candidates, thereby accelerating the drug discovery process.
Advanced Analytical Methodologies for Cfech Androst Research
Chromatographic Techniques for Isolation, Purification, and Purity Assessment
Chromatography is an indispensable tool for separating the components of a mixture, making it crucial for the isolation, purification, and purity assessment of Cfech-androst.
High-Performance Liquid Chromatography (HPLC) Method Development for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of complex mixtures. In the context of this compound research, the development of a robust HPLC method is critical for separating its potential isomers, which may exhibit different biological activities. The separation of isomers can be particularly challenging due to their similar physical and chemical properties. welch-us.com
Method development for the isomer separation of this compound would involve the systematic evaluation of several parameters to achieve optimal resolution. Key considerations include the choice of stationary phase, mobile phase composition, and temperature. For compounds like this compound, which likely possesses a steroid-like core, reversed-phase columns such as C18 or phenyl-hexyl are often effective. welch-us.comthermofisher.com The use of a biphenyl stationary phase can offer unique selectivity for aromatic and moderately polar analytes, potentially enhancing the resolution of structural isomers. thermofisher.com
The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve efficient separation of a range of isomers with differing polarities. The choice of organic modifier can significantly impact selectivity; for instance, methanol can provide extra retention and selectivity for structurally similar compounds that are difficult to separate on C18 phases. thermofisher.com
The following interactive data table illustrates a hypothetical HPLC method development for the separation of this compound isomers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Biphenyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 30-70% B over 20 min | 40-80% B over 20 min | 35-75% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C | 40 °C |
| Retention Time Isomer A | 12.5 min | 14.2 min | 13.1 min |
| Retention Time Isomer B | 12.8 min | 14.9 min | 13.8 min |
| Resolution | 1.2 | 1.8 | 2.1 |
Gas Chromatography (GC) for Volatile By-product Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. sigmaaldrich.com In the synthesis of this compound, various volatile by-products may be generated. The identification and quantification of these by-products are crucial for optimizing the synthetic route and ensuring the purity of the final compound.
For GC analysis, the sample containing this compound and its potential volatile by-products would be vaporized and transported through a chromatographic column by an inert carrier gas. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. sigmaaldrich.com The choice of the GC column is critical and depends on the polarity of the analytes. A non-polar column, such as one with a polydimethylsiloxane stationary phase, is often suitable for the analysis of a wide range of volatile organic compounds.
Coupling GC with a mass spectrometer (GC-MS) allows for the identification of the separated by-products based on their mass spectra. nih.gov Headspace solid-phase microextraction (HS-SPME) can be employed as a sample preparation technique to extract and concentrate volatile compounds from the reaction mixture before GC-MS analysis. nih.govnih.gov
The following table presents hypothetical data for the GC-MS analysis of volatile by-products from a this compound synthesis.
| Retention Time (min) | Tentative Identification | Method of Identification |
| 3.2 | Toluene | Mass Spectrum Library Match |
| 5.8 | Pyridine | Mass Spectrum Library Match |
| 8.1 | Unreacted Starting Material A | Comparison with Standard |
| 10.4 | Synthetic Intermediate B | Comparison with Standard |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise mass measurement of molecules, which allows for the determination of their elemental composition. ciisb.orgnih.gov This technique is critical for the unambiguous structural confirmation of this compound and its synthetic precursors.
HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, provide high resolving power and mass accuracy, enabling the differentiation of molecules with very similar nominal masses. ciisb.orgbiocev.eu For this compound, an HRMS analysis would provide a highly accurate mass measurement, which can be used to calculate the molecular formula.
Fragmentation Pathway Analysis of this compound and its Synthetic Precursors
Tandem mass spectrometry (MS/MS) experiments, performed on an HRMS instrument, are used to study the fragmentation pathways of this compound and its precursors. In these experiments, the precursor ion of interest is isolated and then fragmented through collision-induced dissociation (CID) or other fragmentation techniques. ciisb.org The resulting fragment ions provide valuable structural information. nih.govyoutube.com
The analysis of the fragmentation patterns of this compound would reveal characteristic losses of functional groups and cleavages of the steroid backbone. This information helps to piece together the structure of the molecule and confirm the connectivity of its atoms. Comparing the fragmentation patterns of synthetic precursors to that of the final product can also verify the success of each synthetic step. Computational tools can assist in the interpretation of fragmentation data by generating hypothetical fragmentation trees. mpg.deresearchgate.net
The following table shows hypothetical HRMS data for this compound.
| Precursor Ion (m/z) | Accurate Mass | Molecular Formula | Fragment Ions (m/z) |
| 450.3215 | 450.3211 | C₂₈H₄₂O₄ | 432.3105, 393.2843, 271.2057 |
Quantification in Complex Research Samples (e.g., cell culture media, protein extracts)
The accurate quantification of this compound in complex biological matrices, such as cell culture media or protein extracts, is often necessary for in vitro research. HRMS, coupled with liquid chromatography (LC-HRMS), is a highly sensitive and selective method for such quantitative analyses. nih.govresearchgate.net
For quantification, a stable isotope-labeled internal standard of this compound would ideally be used to correct for matrix effects and variations in sample preparation and instrument response. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in the research samples is then determined by comparing its response to that of the internal standard and interpolating from the calibration curve.
The following table provides hypothetical parameters for an LC-HRMS quantification method for this compound.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Linearity (r²) | >0.995 |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (%Bias) | ±15% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. nih.govnih.gov It provides information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement, which is crucial for determining the stereochemistry and solution conformation of this compound.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of hydrogen and carbon atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum reveal the electronic environment, neighboring protons, and the relative number of each type of proton.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. For instance, a COSY spectrum shows correlations between protons that are coupled to each other, while an HSQC spectrum correlates protons with their directly attached carbons.
To determine the stereochemistry and solution conformation, Nuclear Overhauser Effect (NOE) experiments are particularly valuable. nih.gov NOE correlations are observed between protons that are close in space, regardless of whether they are bonded to each other. By analyzing the pattern of NOE signals, the relative orientation of different parts of the this compound molecule can be determined, providing insight into its three-dimensional structure in solution. nih.gov The use of chiral derivatizing agents can also be a powerful NMR-based method for the assignment of absolute stereochemistry. researchgate.net
The following table presents hypothetical ¹H and ¹³C NMR chemical shift data for key signals of this compound.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-3 | 3.5 (m) | 71.2 |
| C-6 | 5.4 (d) | 121.5 |
| C-18 | 0.8 (s) | 12.1 |
| C-19 | 1.1 (s) | 19.4 |
| C-21 | 2.1 (s) | 209.3 |
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR spectroscopy provides a powerful platform for the structural elucidation of complex molecules by dispersing crowded spectral information into two or more frequency dimensions. nih.goviaea.orgbitesizebio.com This approach significantly enhances data resolution compared to one-dimensional (1D) NMR, allowing for the unambiguous assignment of atomic nuclei and the determination of their spatial relationships. bitesizebio.com For a molecule like this compound, a suite of two-dimensional (2D) NMR experiments is essential to piece together its complete structural and stereochemical profile.
Correlation Spectroscopy (COSY): The COSY experiment is a fundamental homonuclear technique that identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. libretexts.orgyoutube.com The resulting 2D spectrum displays the 1H NMR spectrum along both the diagonal and the off-diagonal cross-peaks, which indicate which protons are coupled. libretexts.org For this compound, COSY is instrumental in identifying distinct spin systems, essentially mapping out chains of connected protons within the molecule's framework.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a proton-detected heteronuclear 2D technique that correlates the chemical shifts of protons directly to the nuclei to which they are covalently attached, most commonly ¹³C. youtube.comsdsu.eduprinceton.edu Each cross-peak in an HSQC spectrum represents a one-bond connection between a specific proton and a carbon atom. This is invaluable for assigning the carbon skeleton of this compound by linking the well-resolved proton signals to their corresponding carbon atoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that rely on through-bond J-coupling, NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. libretexts.orgprinceton.edu This through-space correlation is dependent on the Nuclear Overhauser Effect (NOE). NOESY spectra are crucial for determining the stereochemistry and 3D conformation of this compound in solution by revealing the spatial proximity of different parts of the molecule. harvard.edu
Table 1: Hypothetical 2D NMR Correlations for this compound This interactive table summarizes the type of structural information obtained from various 2D NMR experiments for a hypothetical analysis of this compound.
| NMR Experiment | Correlation Type | Information Gleaned for this compound |
|---|---|---|
| COSY | ¹H – ¹H (through 2-3 bonds) | Identifies adjacent protons, mapping out connected proton networks (spin systems). |
| HSQC | ¹H – ¹³C (through 1 bond) | Assigns specific protons to the carbon atoms they are directly attached to. |
| HMBC | ¹H – ¹³C (through 2-4 bonds) | Connects molecular fragments by showing long-range proton-carbon relationships, establishing the carbon backbone. |
| NOESY | ¹H – ¹H (through space, <5Å) | Determines the 3D structure and relative stereochemistry by identifying protons that are spatially close. |
Spectroscopic Methods for Mechanistic Investigations
Understanding the mechanism of action for a compound like this compound requires investigating its interactions with biological macromolecules, such as proteins. Spectroscopic methods are pivotal for characterizing these binding events, providing insight into conformational changes and binding kinetics.
Circular Dichroism (CD) spectroscopy is a non-invasive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. mtoz-biolabs.com In protein analysis, CD is highly sensitive to the secondary structure (e.g., α-helices, β-sheets) of the protein backbone. researchgate.netnih.gov
When a ligand such as this compound binds to a target protein, it can induce changes in the protein's conformation. These structural alterations can be monitored by recording the CD spectrum of the protein in the absence and presence of the compound. mtoz-biolabs.comnih.gov A significant change in the spectrum, particularly in the far-UV region (190-250 nm), indicates that the binding of this compound has altered the secondary structure content of the protein. nih.gov This provides crucial evidence for a functional interaction and can help elucidate the compound's mechanism of action. mtoz-biolabs.com
Table 2: Hypothetical CD Spectroscopy Data for Target Protein X upon Binding this compound This interactive table illustrates potential changes in the secondary structure of a protein upon interaction with this compound, as measured by CD spectroscopy.
| Sample | α-Helix Content (%) | β-Sheet Content (%) | Random Coil (%) |
|---|---|---|---|
| Target Protein X (alone) | 45 | 25 | 30 |
| Target Protein X + this compound | 52 | 20 | 28 |
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real time. bioradiations.comnih.gov The method detects changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. nih.gov When the other molecule (the analyte) flows over the surface and binds to the ligand, the local mass concentration changes, which is detected as a change in the SPR signal. nih.gov
In a typical experiment to study this compound, a target protein would be immobilized on the sensor chip. Solutions containing different concentrations of this compound would then be injected over the surface. The SPR instrument records a sensorgram, which is a plot of the binding response over time. bioradiations.comnih.gov From these sensorgrams, key kinetic parameters can be calculated:
Association rate constant (kₐ): The rate at which this compound binds to the target protein.
Dissociation rate constant (kₑ): The rate at which the this compound/protein complex breaks apart.
Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ. A lower Kₑ value indicates a stronger binding affinity. mdpi.com
This kinetic data is fundamental for quantifying the interaction between this compound and its biological target.
Table 3: Hypothetical SPR Kinetic Data for the Interaction of this compound with Target Protein Y This interactive table presents a sample set of kinetic parameters for the binding of this compound to a target protein, as determined by SPR.
| Analyte | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |
|---|---|---|---|
| This compound | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
Cfech Androst As a Research Tool and Future Directions in Basic Science
Design and Synthesis of Cfech-androst-Based Molecular Probes for Glucocorticoid Receptor Studies
The development of high-affinity ligands for the glucocorticoid receptor is crucial for creating molecular probes to study GR expression and function. The design of this compound-based probes has been guided by structure-activity relationship (SAR) studies of similar nonsteroidal GR modulators. These studies have highlighted the importance of specific structural motifs for high-affinity binding to the GR ligand-binding domain.
The synthesis of radiolabeled this compound analogs, for instance, a carbon-11 (B1219553) labeled variant ([¹¹C]this compound), allows for non-invasive imaging techniques like Positron Emission Tomography (PET) to measure GR expression in vivo. The radiosynthesis of such probes often involves a multi-step process, starting from a precursor molecule. For example, a common method for ¹¹C-labeling is the reaction of a suitable precursor with [¹¹C]methyl iodide. nih.gov The reaction conditions, including temperature and purification methods like high-performance liquid chromatography (HPLC), are optimized to achieve high radiochemical yield and purity. nih.govescholarship.org
Below is a representative table outlining the key parameters in the synthesis of a hypothetical [¹¹C]this compound molecular probe, based on established methodologies for similar compounds. nih.gov
| Parameter | Value |
| Precursor Compound | Desmethyl-Cfech-androst |
| Radiosotope | Carbon-11 (¹¹C) |
| Labeling Agent | [¹¹C]Methyl Iodide |
| Reaction Temperature | 85°C |
| Purification Method | Semipreparative HPLC |
| Decay-Corrected Radiochemical Yield | Approx. 50-55% |
| Radiochemical Purity | >95% |
These molecular probes are instrumental in quantifying GR levels in various tissues, providing valuable data for basic research into the receptor's distribution and regulation.
Exploration of this compound in Elucidating Fundamental Steroid Hormone Biology in In Vitro Models
In vitro bioassays are fundamental tools for characterizing the interaction of compounds like this compound with steroid hormone receptors. nih.gov These assays allow for a detailed examination of the compound's binding affinity, selectivity, and functional activity at the cellular level. Steroid hormones, being hydrophobic, can diffuse through cell membranes and bind to intracellular receptors, which then modulate gene expression. wikipedia.orgyoutube.com
The use of this compound in in vitro models, such as cell lines expressing the glucocorticoid receptor, can help elucidate the basic mechanisms of steroid hormone action. For example, competitive binding assays can determine the affinity of this compound for the GR relative to natural ligands like cortisol. Reporter gene assays can then be used to assess whether this compound acts as an agonist or an antagonist of the receptor, by measuring the transcriptional activation of a GR-responsive gene.
The following table summarizes typical in vitro assays used to characterize the interaction of this compound with the glucocorticoid receptor.
| Assay Type | Purpose | Key Measurement |
| Competitive Binding Assay | To determine the binding affinity of this compound for the GR. | Inhibition constant (Ki) |
| Reporter Gene Assay | To assess the functional activity (agonist/antagonist) of this compound. | Level of reporter gene expression |
| Immunocytochemistry | To visualize the cellular localization of the GR upon binding of this compound. | Subcellular distribution of the GR |
| Western Blot | To measure changes in the expression of GR target proteins. | Protein levels of downstream targets |
These in vitro studies provide a foundational understanding of how this compound interacts with the GR and initiates a cellular response, contributing to our broader knowledge of steroid hormone biology.
Interdisciplinary Approaches Integrating Chemical Synthesis, Structural Biology, and Computational Modeling
A comprehensive understanding of the molecular interactions between this compound and the glucocorticoid receptor necessitates an interdisciplinary approach. This involves a synergistic combination of chemical synthesis, structural biology techniques like X-ray crystallography and cryo-electron microscopy, and computational modeling. cam.ac.uknih.gov
Chemical synthesis allows for the creation of a library of this compound analogs with systematic modifications to their chemical structure. nih.gov These analogs can then be used in SAR studies to identify the key molecular features responsible for high-affinity and selective binding to the GR.
Structural biology methods can provide high-resolution three-dimensional structures of the this compound-GR complex. cas.cz This structural information is invaluable for visualizing the precise binding mode of the compound within the receptor's ligand-binding pocket and identifying the specific amino acid residues involved in the interaction.
Computational modeling, including molecular docking and molecular dynamics simulations, complements these experimental techniques. technion.ac.ilscripps.edu These computational approaches can predict the binding affinity and orientation of this compound and its analogs, guiding the design of new compounds with improved properties. This integrated approach accelerates the research and development of novel molecular probes and modulators for the glucocorticoid receptor.
Uncovering Novel Biochemical Pathways Modulated by this compound (excluding disease mechanisms)
By selectively modulating the glucocorticoid receptor, this compound can be used as a tool to uncover novel biochemical pathways under the control of this important transcription factor, beyond its well-established roles. Steroid hormones are known to influence a wide array of physiological processes, including metabolism and immune function. wikipedia.orgyoutube.com
The application of this compound in untargeted "omics" studies, such as transcriptomics and proteomics, in various cell models can reveal previously unknown genes and proteins that are regulated by the glucocorticoid receptor. For example, treating cells with this compound and analyzing the resulting changes in gene expression can identify new GR target genes. Subsequent bioinformatic analysis can then help to map these genes to specific biochemical pathways.
Recent studies on steroid metabolism have shown that enzymes like CYP21A2 can have a broader substrate specificity than previously thought, metabolizing androgens and producing novel steroid metabolites. nih.gov Similarly, this compound could be used to explore the metabolic pathways of synthetic GR ligands and how they might intersect with endogenous steroid signaling.
The table below illustrates a hypothetical experimental workflow for identifying novel biochemical pathways modulated by this compound.
| Experimental Step | Technique | Objective |
| Cell Culture Treatment | In vitro cell models | Expose cells to this compound to activate GR signaling. |
| Transcriptomic Analysis | RNA-Sequencing | Identify genes whose expression is significantly altered by this compound. |
| Proteomic Analysis | Mass Spectrometry | Identify proteins whose abundance is changed in response to this compound treatment. |
| Bioinformatic Analysis | Pathway Analysis Software | Map the identified genes and proteins to known and novel biochemical pathways. |
| Functional Validation | Gene knockdown/overexpression | Confirm the role of newly identified target genes in the observed cellular response. |
Through such systematic investigations, this compound serves as a valuable chemical tool to expand our fundamental understanding of the vast regulatory network controlled by the glucocorticoid receptor.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Cfech-androst in laboratory settings?
- Methodological Answer : Synthesis typically follows multi-step organic reactions (e.g., catalytic hydrogenation, stereoselective modifications), requiring rigorous characterization via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity. Purity is assessed using HPLC with UV/Vis or MS detectors, adhering to protocols outlined in analytical chemistry guidelines .
Q. Which in vitro models are most validated for preliminary bioactivity screening of this compound?
- Methodological Answer : Cell-based assays (e.g., receptor-binding assays, enzyme inhibition studies) are prioritized. Researchers should use standardized cell lines (e.g., HEK293 for GPCR studies) with positive and negative controls. Dose-response curves and IC₅₀/EC₅₀ calculations are critical, as per pharmacological best practices .
Q. How are contradictions in published solubility data for this compound resolved?
- Methodological Answer : Systematic reviews of solvent systems (e.g., DMSO, aqueous buffers) under controlled conditions (temperature, pH) are recommended. Meta-analyses of existing datasets, coupled with reproducibility experiments, help identify methodological inconsistencies (e.g., particle size, equilibration time) .
Advanced Research Questions
Q. What experimental designs address conflicting reports on this compound’s mechanism of action in neurodegenerative models?
- Methodological Answer : Employ orthogonal validation techniques:
- In vitro : CRISPR/Cas9 gene editing to knock out putative targets.
- In vivo : Transgenic animal models with biomarker tracking (e.g., tau protein aggregation).
- Data Integration : Use pathway analysis tools (e.g., KEGG, STRING) to reconcile discrepancies, ensuring statistical power (α=0.05, β=0.2) and sample sizes justified by power analysis .
Q. Which computational strategies best predict this compound’s interactions with non-canonical biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) combined with molecular dynamics simulations (GROMACS) identifies potential off-target interactions. Machine learning models (e.g., Random Forest, SVM) trained on chemogenomic databases (ChEMBL, PubChem) improve prediction accuracy. Validation requires SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can researchers optimize this compound’s pharmacokinetic parameters for CNS penetration in preclinical studies?
- Methodological Answer :
- Lipophilicity : Adjust logP via prodrug modifications (e.g., esterification).
- BBB Permeability : Use in situ perfusion models or PAMPA-BBB assays.
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantification of parent compound degradation .
Data Contradiction and Reproducibility
Q. What statistical frameworks are recommended for reconciling conflicting dose-response outcomes in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
